Trikvilar

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

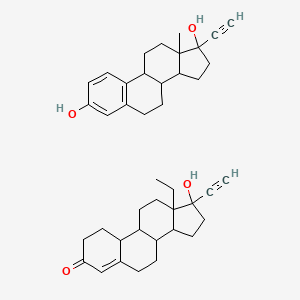

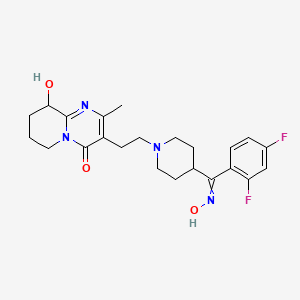

Trikvilar is a combination oral contraceptive that contains two active ingredients: levonorgestrel and ethinyl estradiol. Levonorgestrel is a synthetic form of the naturally occurring female sex hormone, progesterone, while ethinyl estradiol is a synthetic form of estrogen. This combination is primarily used to prevent pregnancy by inhibiting ovulation, altering the cervical mucus to prevent sperm penetration, and modifying the endometrial lining to prevent implantation .

Synthetic Routes and Reaction Conditions:

Levonorgestrel: The synthesis of levonorgestrel involves multiple steps, starting from estrone. The key steps include the reduction of estrone to estradiol, followed by selective oxidation and subsequent functional group modifications to introduce the desired substituents.

Ethinyl Estradiol: Ethinyl estradiol is synthesized from estrone through a series of reactions, including acetylation, reduction, and selective oxidation to introduce the ethinyl group at the 17α-position.

Industrial Production Methods:

- The industrial production of these compounds involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The processes are carried out in controlled environments to maintain the stability and efficacy of the active ingredients .

Types of Reactions:

Oxidation: Levonorgestrel and ethinyl estradiol can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert ketones or other oxidized forms back to their respective alcohols.

Substitution: Both compounds can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various catalysts and reagents, such as acids, bases, and transition metal catalysts, are employed depending on the specific substitution reaction.

Major Products:

- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of levonorgestrel can yield 17α-hydroxyprogesterone derivatives .

Scientific Research Applications

Trikvilar has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the synthesis and reactivity of steroid hormones.

Biology: Researchers use this compound to investigate the effects of synthetic hormones on cellular processes and reproductive biology.

Medicine: this compound is extensively studied for its contraceptive efficacy, safety profile, and potential therapeutic uses in conditions like endometriosis and polycystic ovary syndrome.

Industry: The pharmaceutical industry utilizes this compound in the development of new contraceptive formulations and hormone replacement therapies

Mechanism of Action

Trikvilar exerts its effects through multiple mechanisms:

Inhibition of Ovulation: Levonorgestrel and ethinyl estradiol suppress the release of gonadotropins from the hypothalamus, preventing the maturation and release of eggs from the ovaries.

Alteration of Cervical Mucus: The combination of hormones thickens the cervical mucus, making it difficult for sperm to penetrate and reach the egg.

Modification of Endometrial Lining: The hormones alter the endometrial lining, making it less receptive to implantation of a fertilized egg

Comparison with Similar Compounds

Norgestrel: A progestin similar to levonorgestrel but with a slightly different chemical structure.

Desogestrel: Another progestin used in combination oral contraceptives, known for its high selectivity for progesterone receptors.

Norethindrone: A first-generation progestin used in various contraceptive formulations.

Uniqueness:

- Trikvilar’s unique combination of levonorgestrel and ethinyl estradiol provides a balanced hormonal profile, offering effective contraception with a favorable safety and side effect profile. Its triphasic formulation mimics the natural hormonal cycle, reducing the incidence of side effects and improving user compliance .

Properties

Molecular Formula |

C41H52O4 |

|---|---|

Molecular Weight |

608.8 g/mol |

IUPAC Name |

13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C21H28O2.C20H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h2,13,16-19,23H,3,5-12H2,1H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3 |

InChI Key |

ORKBYCQJWQBPFG-UHFFFAOYSA-N |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14089190.png)

![5-(2-hydroxy-3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14089208.png)

![1-(3-Butoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089213.png)

![2-(2-Hydroxyethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089230.png)

![2-(2-Hydroxyethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089238.png)

![2-Chloro-4-[(1-methylethyl)amino]-3-pyridinecarbonitrile](/img/structure/B14089261.png)